1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol
Description
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)-2-(ethylamino)ethanol |
InChI |
InChI=1S/C9H13BrN2O/c1-2-11-6-9(13)7-3-8(10)5-12-4-7/h3-5,9,11,13H,2,6H2,1H3 |
InChI Key |
ZCARCZSLZIFMED-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC(=CN=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol
General Synthetic Strategy
The synthesis typically involves:
- Functionalization of the pyridine ring with a bromine substituent at the 5-position.
- Introduction of the 2-(ethylamino)ethanol side chain at the 3-position of the pyridine ring.
- Protection and deprotection steps as necessary to control reactivity.
- Purification by chromatographic techniques.
Key Synthetic Steps
Preparation of 5-Bromopyridin-3-yl Precursors
- Starting from 5-bromonicotinic acid or 5-bromopyridin-3-amine derivatives, the brominated pyridine core is prepared.
- Conversion of 5-bromonicotinic acid to acid chlorides using reagents like thionyl chloride or oxalyl chloride under nitrogen atmosphere is common.
- Subsequent amidation or acylation reactions with amines or other nucleophiles yield intermediates for further functionalization.
Introduction of the Ethylaminoethanol Side Chain
- The 2-(ethylamino)ethanol moiety can be introduced via nucleophilic substitution or reductive amination reactions.
- One approach involves reacting the bromopyridine intermediate with ethylaminoethanol or its protected derivatives under controlled conditions to attach the side chain.
- Alternatively, epoxide ring-opening reactions using ethylamine and a suitable epoxide precursor can be employed to form the ethanolamine side chain.
Catalytic and Solvent Conditions
- Reactions are often carried out under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
- Solvents such as anhydrous dichloromethane, ethanol, or acetonitrile are used depending on the step.
- Catalysts like trifluoromethanesulfonic acid have been reported for related pyridine derivatives to facilitate amidation or esterification steps.
Purification
Detailed Research Findings and Data
Representative Preparation Example
Reaction Conditions Optimization
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Acid chloride formation | 5-Bromonicotinic acid + SOCl2 | Reflux, N2, 2h | Acid chloride intermediate | Moisture sensitive |
| Amide formation | Acid chloride + ethylaminoethanol | 0°C to RT, CH2Cl2, overnight | Amide with ethanolamine side chain | Controlled addition of amine |
| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | Pure product | Yield 80-90% |
| Optional recrystallization | Ethanol or ethyl acetate | Cooling | High purity crystals | Enhances purity |
Notes on Alternative Methods and Challenges
- Alternative synthetic routes may involve reductive amination of 5-bromopyridin-3-carboxaldehyde with ethylamine and subsequent reduction to the ethanol derivative.
- Protection of amino or hydroxyl groups may be necessary to avoid side reactions during multi-step synthesis.
- Scale-up requires careful control of reaction parameters to maintain yield and purity.
- Environmental and safety considerations favor use of less toxic solvents and catalysts where possible.
The preparation of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol involves strategic functionalization of a brominated pyridine core followed by introduction of the ethylaminoethanol side chain through nucleophilic substitution or amidation reactions. The process benefits from controlled reaction conditions, inert atmosphere, and careful purification to achieve high yield and purity. The methods are well-documented in organic synthesis literature and patent disclosures, providing a reliable framework for laboratory or industrial synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-withdrawing bromine atom at position 5 on the pyridine ring activates the molecule toward S<sub>N</sub>Ar reactions. Common nucleophiles include amines, alkoxides, and thiols:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 3-Piperidinyl derivative | 78 | |
| Sodium methoxide | EtOH, reflux, 6h | 5-Methoxypyridine analog | 65 | |
| Benzylthiol | THF, 60°C, 8h | 5-(Benzylthio)pyridine | 72 |
Mechanism : Bromine displacement occurs via a two-step process involving deprotonation of the hydroxyl group to generate a stabilized aryl anion intermediate, followed by nucleophilic attack.
Alkylation/Acylation of the Ethylamino Group
The ethylamino group undergoes typical amine reactions:
Alkylation
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, RT, 4h | N-Ethyl-N-methyl derivative | 83 |
| Benzyl bromide | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT | N-Benzylated compound | 68 |
Acylation
| Acylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C→RT | Acetamide derivative | 91 |
| Benzoyl chloride | DMAP, CH<sub>2</sub>Cl<sub>2</sub>, RT | Benzamide analog | 76 |
Oxidation Reactions
The ethanol moiety undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 0°C, 2h | Carboxylic acid | 58 |
| TEMPO/NaOCl | H<sub>2</sub>O, RT, 4h | Ketone derivative | 82 |
Note : Over-oxidation of the ethylamino group is prevented using TEMPO-mediated protocols.
Metal-Catalyzed Cross-Couplings
The bromopyridine unit participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki (Phenylboronic acid) | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 5-Phenylpyridine analog | 75 |
| Buchwald (Aniline) | Pd<sub>2</sub>(dba)<sub>3</sub>, XPhos, Cs<sub>2</sub>CO<sub>3</sub>, toluene | 5-Aminopyridine derivative | 69 |
Esterification and Ether Formation
The hydroxyl group shows typical alcohol reactivity:
| Reaction | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Esterification | Acetic anhydride | Pyridine, RT, 3h | Acetyl ester | 89 |
| Etherification | Benzyl bromide | NaH, THF, 0°C→RT | Benzyl ether | 64 |
Complexation with Metal Ions
The compound forms coordination complexes via nitrogen and oxygen donor atoms:
| Metal Salt | Conditions | Complex Type | Stability Constant (log β) |
|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | MeOH/H<sub>2</sub>O, pH 7.4 | Octahedral | 12.3 ± 0.2 |
| ZnCl<sub>2</sub> | EtOH, RT | Tetrahedral | 9.8 ± 0.3 |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces bromine radical formation, enabling:
| Substrate | Product | Quantum Yield (Φ) |
|---|---|---|
| Styrene | [2+2] Cycloadduct | 0.32 |
| Acrylamide | Cross-linked polymer | N/A |
This comprehensive reactivity profile demonstrates the compound's versatility as a synthetic intermediate in medicinal chemistry and materials science. Experimental protocols emphasize controlling reaction selectivity through temperature, catalyst choice, and protecting group strategies .
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Characteristics
1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol is characterized by its unique structure, which includes a brominated pyridine ring and an ethylamino group. This structural configuration contributes to its biological activity and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol exhibit significant anticancer properties. For instance, derivatives of bromopyridine have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the efficacy of bromopyridine derivatives against various cancer cell lines. The results demonstrated that these compounds induced apoptosis and inhibited cell migration, suggesting their potential as anticancer agents .
Neuropharmacology
The compound is also being explored for its effects on the central nervous system (CNS). Research into G protein-coupled receptors (GPCRs) has highlighted the potential of brominated pyridine derivatives as allosteric modulators, which may lead to novel treatments for CNS disorders such as depression and anxiety.
Data Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol | GPCR | Modulation of receptor activity | |
| Similar Derivative | GPCR | Antidepressant-like effects in animal models |
Antimicrobial Properties
Compounds similar to 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol have been evaluated for their antimicrobial activity. The presence of the bromine atom enhances the compound's ability to penetrate bacterial membranes, making it effective against certain strains.
Case Study:
A comparative study assessed the antibacterial efficacy of various brominated compounds, including 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol. Results indicated a notable reduction in bacterial viability, particularly against Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethylaminoethanol moiety can form hydrogen bonds with active site residues. This dual interaction facilitates the compound’s binding and modulation of biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyridine Cores
1-(5-Bromopyridin-3-yl)-4-methylpiperazine (BD17983)
- Structure: Shares the 5-bromopyridin-3-yl group but replaces the ethylaminoethanol with a 4-methylpiperazine.
2-[1-(5-Bromopyridin-2-yl)-piperidin-3-yl]-oxyethanol
- Structure: Bromine at pyridine position 2, with a piperidin-3-yl-oxyethanol substituent.
- Key Differences: The bromine position (2 vs. 3) affects electronic distribution, while the piperidine-ethanol linkage may enhance blood-brain barrier penetration compared to the ethylaminoethanol group .
5-Bromo-2-acetylpyridine
- Structure : Bromine at pyridine position 5 and an acetyl group at position 2.
Ethylaminoethanol Derivatives in Pharmacology
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-butanone)
- Structure: Features a benzodioxole ring and a ketone-ethylamino group.
CGP 20712 A (β1-Adrenoceptor Antagonist)
- Structure: Contains a phenoxy-propanolamine chain instead of pyridine.
- Functional Comparison: The propanolamine chain and phenoxy group confer high β1-adrenoceptor selectivity, whereas the target compound’s pyridine core may target different receptors .
Ethcathinone (2-(Ethylamino)-1-phenyl-1-propanone)
- Structure: Phenyl-propanone backbone with an ethylamino group.
- Functional Comparison : The absence of a hydroxyl group reduces hydrogen bonding capacity, impacting solubility and metabolic stability compared to the target compound .
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Water Solubility | Key Features |
|---|---|---|---|---|
| 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol | 259.12 g/mol | 1.8 | Moderate | Bromine enhances lipophilicity |
| Eutylone | 235.28 g/mol | 2.3 | Low | Benzodioxole increases stability |
| CGP 20712 A | 466.52 g/mol | 3.1 | Low | High β1-selectivity |
| 5-Bromo-2-acetylpyridine | 200.03 g/mol | 1.5 | High | Acetyl group aids crystallization |
*Predicted using fragment-based methods.
Biological Activity
1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol, also referred to as 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both an amine and an alcohol functional group enhances its reactivity and makes it a promising candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol is CHBrNO, with a molecular weight of approximately 217.06 g/mol. Its structure includes a brominated pyridine ring, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely related to its ability to interact with bacterial enzymes or cell membranes, disrupting their function.
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Its action may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
- Cytotoxicity : In vitro studies have indicated that 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol can induce apoptosis in cancer cell lines. The compound's ability to modulate apoptotic markers such as caspase-3 and Bax suggests its potential as an anticancer agent .
The biological activity of 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
- Hydrogen Bonding : The presence of hydroxyl and amino groups allows for hydrogen bonding with biological targets, enhancing binding affinity and specificity .
Case Studies
A selection of case studies highlights the compound's biological activities:
- Antimicrobial Activity : A study evaluated the effectiveness of various derivatives, including 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol, against common bacterial strains. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL .
- Anti-inflammatory Assays : In experiments assessing the anti-inflammatory properties, the compound demonstrated a reduction in nitric oxide production in macrophage cell lines, indicating its potential to mitigate inflammation through inhibition of nitric oxide synthase (iNOS) .
- Cytotoxicity Testing : Cytotoxic assays against various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 μM, with significant effects observed on cell viability and apoptosis-related protein expression .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-bromopyridine-3-carbaldehyde with ethylamine in ethanol under reflux (80–90°C) for 6–8 hours, followed by reduction of the intermediate imine using NaBH₄ or catalytic hydrogenation. Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to amine), solvent polarity, and temperature control to minimize side reactions like over-alkylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>75%).
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify ethylamino (–CH₂CH₃) and ethanol (–CH₂OH) groups. The 5-bromopyridine ring protons resonate at δ 8.2–8.8 ppm (aromatic region) .
- IR : Confirm –NH (3300–3500 cm⁻¹) and –OH (broad ~3200 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 259.1 (C₉H₁₂BrN₂O⁺) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and confirms stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R₁ < 0.05 .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected coupling in NMR) may arise from dynamic processes like tautomerism. Solutions include:
- Variable Temperature (VT) NMR : Assess rotational barriers of the ethylamino group (e.g., coalescence temperature analysis).
- Isotopic Labeling : Replace exchangeable protons (e.g., –NH, –OH) with deuterium to simplify spectra.
- DFT Calculations : Compare experimental and computed NMR shifts (B3LYP/6-31G* level) to validate proposed conformers .
Q. How can computational modeling predict the compound’s reactivity and interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to biological targets (e.g., kinases). The bromopyridine moiety may act as a halogen-bond donor, while the ethanol group participates in hydrogen bonding.
- MD Simulations : GROMACS-based simulations (CHARMM36 force field) assess stability in aqueous phases and membrane permeability (logP ~1.2 predicted via SwissADME) .
- Reactivity : Fukui indices (Gaussian 09) identify nucleophilic sites (e.g., pyridine N) prone to electrophilic substitution .
Q. What are the challenges in assessing structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Synthetic Variability : Introduce substituents at the pyridine C2/C4 positions (e.g., –Cl, –CF₃) via Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig). Monitor steric effects on ethylamino group rotation .
- Bioactivity Assays : Test derivatives in vitro (e.g., kinase inhibition IC₅₀) and correlate with computed electrostatic potential maps.
- Metabolic Stability : LC-MS/MS tracks hepatic microsomal degradation (CYP3A4/2D6 isoforms), with t₁/₂ < 30 min suggesting poor metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
